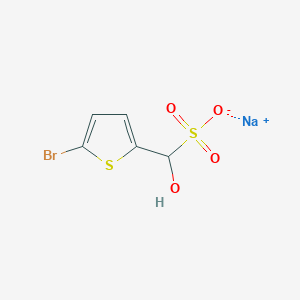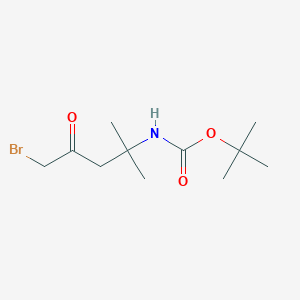
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid (BFCDA) is a compound that has been the subject of much scientific research due to its unique properties. BFCDA is a halogenated carboxylic acid, and is of particular interest due to its potential applications in organic synthesis and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a model compound for studying the structure and properties of halogenated carboxylic acids. It has also been used to study the effects of halogenation on the reactivity of carboxylic acids, and to investigate the effects of halogenation on the pharmacological properties of compounds.
Wirkmechanismus
The mechanism of action of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid is not fully understood. However, it is believed that the halogenation of the carboxylic acid group increases the reactivity of the molecule, allowing it to react with other molecules more readily. This increased reactivity is thought to be responsible for the various scientific applications of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid are not fully understood. However, studies have shown that it can act as an inhibitor of certain enzymes, and can also act as an agonist for certain receptors. It has also been shown to have anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid in laboratory experiments include its low cost, its availability, and its relatively simple synthesis. However, there are some limitations to using 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid in laboratory experiments. It is highly reactive, and can react with other compounds in the reaction mixture, leading to unwanted side reactions. It is also toxic, and should be handled with appropriate safety precautions.
Zukünftige Richtungen
The potential future directions for research on 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid include further exploration of its biochemical and physiological effects, investigation of its potential applications in organic synthesis and pharmaceuticals, and development of new methods for synthesizing 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid in a laboratory setting. Additionally, further research could be conducted to explore the effects of halogenation on the reactivity and pharmacological properties of carboxylic acids.
Synthesemethoden
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid can be synthesized in a number of different ways. One method involves the reaction of 3-bromo-4-chlorophenol with difluoroacetic acid in the presence of a catalytic amount of sulfuric acid. The reaction is carried out at room temperature, and the resulting product is a white solid. This method is simple and efficient and can be used to synthesize 2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid in a laboratory setting.
Eigenschaften
IUPAC Name |
2-(3-bromo-4-chlorophenyl)-2,2-difluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClF2O2/c9-5-3-4(1-2-6(5)10)8(11,12)7(13)14/h1-3H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXMZKYPFUJSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(=O)O)(F)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromo-4-chlorophenyl)-2,2-difluoroacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(4-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid](/img/structure/B6598946.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid](/img/structure/B6598950.png)
![{5-[(ethylsulfanyl)methyl]furan-2-yl}methanamine](/img/structure/B6598966.png)

![1-[2-(hydroxymethyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B6598971.png)
![5-thia-2,7,11-triazatricyclo[6.4.0.0,2,6]dodeca-1(8),3,6-triene](/img/structure/B6598972.png)


![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)

![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)